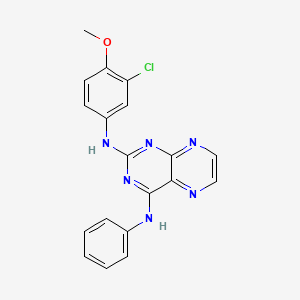

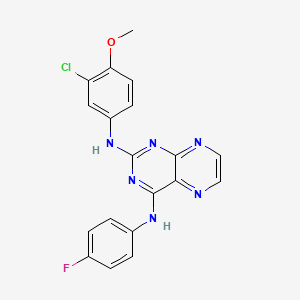

N2-(3-chloro-4-methoxyphenyl)-N4-phenylpteridine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N2-(3-chloro-4-methoxyphenyl)-N4-phenylpteridine-2,4-diamine (N2-(3-CMPD)-N4-PPD2,4-DA) is a pteridine derivative that has been studied for its potential applications in scientific research. It is a heterocyclic compound composed of two nitrogen atoms and four aromatic rings, which makes it an interesting molecule to study. N2-(3-CMPD)-N4-PPD2,4-DA has been found to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.

Scientific Research Applications

N2-(3-CMPD)-N4-PPD2,4-DA has been studied for its potential applications in scientific research. It has been found to have antimicrobial, antioxidant, antifungal, and anti-inflammatory properties, making it a useful molecule in the study of diseases and other biological processes. Additionally, it has been used in the study of cell metabolism and the development of drugs and other therapeutic agents.

Mechanism of Action

Target of Action

The primary target of N2-(3-chloro-4-methoxyphenyl)-N4-phenylpteridine-2,4-diamine is the Ephrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including cell migration, adhesion, and differentiation.

Mode of Action

It is believed to interact with its target receptor, leading to changes in the receptor’s activity . This interaction may alter the receptor’s signaling pathway, resulting in changes to cellular processes.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown

Advantages and Limitations for Lab Experiments

N2-(3-CMPD)-N4-PPD2,4-DA has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, making it a convenient molecule for researchers to work with. Additionally, it is a relatively stable molecule, meaning it is not easily degraded or altered by other molecules in the environment. On the other hand, the molecule is not very soluble in water, making it difficult to work with in aqueous solutions.

Future Directions

There are a number of potential future directions for research on N2-(3-CMPD)-N4-PPD2,4-DA. One of the main areas of research is to further understand the mechanism of action of the molecule and how it interacts with other molecules in the body. Additionally, further research could be done to explore the potential medical applications of the molecule, such as its potential use in the development of drugs and other therapeutic agents. Finally, further research could be done to explore the potential environmental applications of the molecule, such as its potential use in the treatment of water pollution.

Synthesis Methods

N2-(3-CMPD)-N4-PPD2,4-DA can be synthesized by a method known as the “one-pot” reaction. This method involves combining the starting materials, 3-chloro-4-methoxyphenyl pteridine (3-CMPD) and phenylpteridine-2,4-diamine (PPD2,4-DA) in a reaction vessel, followed by the addition of a base such as sodium hydroxide to catalyze the reaction. The reaction is then heated and stirred until it is complete. The product, N2-(3-CMPD)-N4-PPD2,4-DA, is then isolated and purified.

properties

IUPAC Name |

2-N-(3-chloro-4-methoxyphenyl)-4-N-phenylpteridine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN6O/c1-27-15-8-7-13(11-14(15)20)24-19-25-17-16(21-9-10-22-17)18(26-19)23-12-5-3-2-4-6-12/h2-11H,1H3,(H2,22,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHVRKXSDDYBMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-(3-chloro-4-methoxyphenyl)-N4-phenylpteridine-2,4-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(benzyloxy)phenyl]-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B6421199.png)

![4-(2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B6421207.png)

![2-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol](/img/structure/B6421212.png)

![6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate](/img/structure/B6421282.png)

![4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 3,5-dimethoxybenzoate](/img/structure/B6421287.png)

![2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-[(pyridin-3-yl)carbamoyl]propanoic acid](/img/structure/B6421290.png)

![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6421292.png)